7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Overview
Description
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is an organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound features a methoxycarbonyl group at the 7th position and a carboxylic acid group at the 3rd position of the indazole ring
Preparation Methods
The synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Functional Groups: The methoxycarbonyl group can be introduced via esterification reactions, while the carboxylic acid group can be added through carboxylation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar compounds to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid include other indazole derivatives with different substituents. For example:
1H-Indazole-3-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
7-Methoxy-1H-indazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-methoxycarbonyl-2H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGXNBNFPFDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646580 | |
Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-36-9 | |
Record name | 7-Methyl 1H-indazole-3,7-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898747-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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